molecular formula C12H8N2O2 B15478384 2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid CAS No. 26272-42-4

2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid

Cat. No.: B15478384
CAS No.: 26272-42-4
M. Wt: 212.20 g/mol
InChI Key: VEXPFUXVCVZRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXPFUXVCVZRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711021
Record name 2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26272-42-4
Record name 2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Cyano-3-(1H-indol-3-yl)prop-2-enoic acid, also known as indole acrylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12H8N2O2
  • Molecular Weight : 212.208 g/mol

The primary mechanism of action for this compound involves its role as an inhibitor of the mitochondrial pyruvate carrier (MPC) . This inhibition disrupts the normal flow of pyruvate into mitochondria, leading to alterations in cellular metabolism and energy production.

Biochemical Pathways

  • Inhibition of Cellular Respiration : By blocking the MPC, this compound decreases pyruvate-driven respiration, which can lead to increased glycolysis.
  • Glucose Uptake : Studies have shown that it enhances glucose uptake in human monocytes, indicating a potential role in metabolic regulation .

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Properties

Research indicates that this compound has anticancer effects, particularly in prostate cancer cells. It has been observed to enhance glycolysis, which is often upregulated in cancer cells to meet their increased energy demands.

Anti-inflammatory Effects

In vivo studies demonstrate its potential as an anti-inflammatory agent. For instance:

  • In a study involving CFA-induced paw edema, the compound significantly reduced edema comparable to dexamethasone treatment .
  • It inhibited the production of pro-inflammatory cytokines such as IL-1β and TNFα, showcasing its ability to modulate inflammatory responses .

Antiviral Activity

Preliminary studies suggest potential antiviral properties, although further research is needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

StudyFindings
Study on Glucose Uptake Demonstrated increased glucose uptake in human monocytes, suggesting metabolic modulation .
Anti-inflammatory Study Showed significant reduction in paw edema and cytokine production in animal models .
Anticancer Activity Enhanced glycolysis observed in prostate cancer cells; potential for therapeutic applications in oncology.

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